molecular formula C22H22FN3O2 B2398790 1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-57-3

1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2398790
M. Wt: 379.435
InChI Key: TXOSXECJBGZRQT-UHFFFAOYSA-N
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Description

The compound “1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic molecule. It contains a pyrrolopyrazine core, which is a bicyclic structure composed of a pyrrole ring fused with a pyrazine ring. This core is substituted with an ethoxyphenyl group at the 1-position and a fluorophenyl group at the N-position. The 2-position of the pyrrolopyrazine core is further substituted with a carboxamide group.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolopyrazine core, the introduction of the ethoxyphenyl and fluorophenyl groups, and the attachment of the carboxamide group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and pyrazine), a heterocyclic ring (pyrrole), and functional groups like ether (ethoxy), amide (carboxamide), and halogen (fluoro). These features could influence the compound’s physical and chemical properties, as well as its reactivity.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups and aromatic systems. For instance, the phenyl rings could undergo electrophilic aromatic substitution reactions, the ether group could be cleaved under acidic conditions, and the amide group could participate in hydrolysis or condensation reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility could be affected by the polar carboxamide group and the nonpolar aromatic rings. Its melting and boiling points would depend on the strength of the intermolecular forces present.


Scientific Research Applications

Synthesis and Characterization

This compound belongs to a class of molecules that have been extensively studied for their synthesis and structural characterization. Studies have demonstrated innovative routes for synthesizing related pyrazolo[1,5-a]pyrimidine derivatives, showcasing their potential in developing novel pharmacophores. For instance, research has detailed the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which are closely related to the compound , highlighting the importance of elemental analysis and spectral data (IR, MS, 1H-NMR, and 13C-NMR) in establishing compound structures (Hassan, Hafez, & Osman, 2014).

Cytotoxicity and Antiviral Activity

While excluding direct references to drug use and dosage, it's noteworthy that derivatives of the focal compound have been evaluated for their in vitro cytotoxic activity against various cancer cell lines, illustrating the potential utility of these molecules in cancer research. Representative examples of synthesized products were screened for their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, providing insights into their therapeutic potentials (Hassan, Hafez, & Osman, 2014). Furthermore, derivatives have shown remarkable antiavian influenza virus activity, suggesting a role in developing antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Structural Analysis and Hydrogen Bonding Patterns

The molecular and supramolecular structures of related N-arylpyrazinecarboxamides, including studies on mono- and di-substituted derivatives, have been comprehensively analyzed. These studies reveal a wide range of direction-specific intermolecular forces, such as N-H...N, N-H...O, C-H...N, C-H...O hydrogen bonds, and π...π stacking interactions, providing foundational knowledge for the design of new molecules with tailored properties (Wardell et al., 2008).

Safety And Hazards

Without specific data, it’s difficult to provide accurate safety and hazard information for this compound. However, as with all chemicals, it should be handled with appropriate safety precautions to minimize risk of exposure.


Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, investigating its reactivity, and studying its potential applications (for instance, in pharmaceuticals or materials science).


Please note that this is a general analysis based on the structure of the compound and related compounds. For a comprehensive and accurate analysis, specific experimental data and literature sources are needed.


properties

IUPAC Name

1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c1-2-28-17-11-9-16(10-12-17)21-20-8-5-13-25(20)14-15-26(21)22(27)24-19-7-4-3-6-18(19)23/h3-13,21H,2,14-15H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOSXECJBGZRQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

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